Ergocalciferol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN FATTY ACIDS

Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature)

In water, 50 mg/L at 25 °C

Canonical SMILES

Isomeric SMILES

Bone Health Research

Vitamin D deficiency and bone health

Ergocalciferol supplementation is being investigated as a potential treatment for vitamin D deficiency, which is linked to osteoporosis and increased risk of fractures )

Bone mineral density

Studies are examining the effects of ergocalciferol on bone mineral density, a measure of bone strength )

Chronic Disease Research

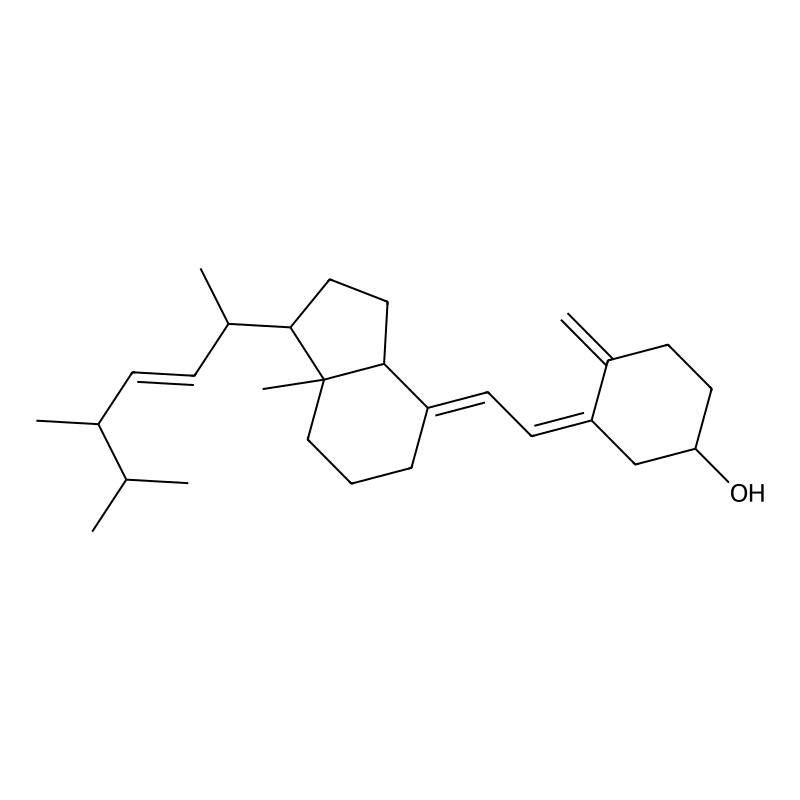

Ergocalciferol, commonly referred to as vitamin D2, is a fat-soluble secosteroid that plays a crucial role in calcium and phosphate metabolism in the human body. It is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi and yeast. Ergocalciferol is chemically characterized by the formula and has a molar mass of approximately 396.65 g/mol . Unlike its counterpart cholecalciferol (vitamin D3), ergocalciferol is primarily obtained from dietary sources and supplements rather than synthesized in the skin upon exposure to sunlight.

Ergocalciferol undergoes several key metabolic transformations to become biologically active. Initially, it is converted to 25-hydroxyergocalciferol (ercalcidiol) in the liver by the enzyme CYP2R1. Subsequently, it is further hydroxylated in the kidneys by CYP27B1 to yield 1,25-dihydroxyergocalciferol (ercalcitriol), which is the active form that exerts biological effects by binding to the vitamin D receptor . The metabolic pathway also involves 24-hydroxylation, leading to the formation of inactive metabolites that are excreted primarily via bile .

Ergocalciferol functions primarily through its active metabolite, 1,25-dihydroxyergocalciferol, which binds to the vitamin D receptor, a transcription factor that regulates gene expression related to calcium and phosphate homeostasis. This binding enhances intestinal absorption of calcium and phosphate, promotes bone mineralization, and modulates immune function . Additionally, ergocalciferol exhibits nongenomic effects such as stimulating intestinal calcium transport .

The synthesis of ergocalciferol can occur naturally through exposure to ultraviolet light on ergosterol found in certain fungi and yeast. The process involves two main steps:

- Irradiation: Ergosterol is exposed to UV-B or UV-C light, breaking chemical bonds to form previtamin D2.

- Thermal Isomerization: Previtamin D2 undergoes thermal rearrangement to yield ergocalciferol .

In laboratory settings, ergocalciferol can also be synthesized via chemical methods involving various reagents and conditions that facilitate the conversion of sterols into secosteroids.

Ergocalciferol is widely used as a dietary supplement to prevent or treat vitamin D deficiency-related conditions such as:

- Hypoparathyroidism: A condition where the body does not produce enough parathyroid hormone.

- Refractory Rickets: A severe form of rickets that does not respond to conventional treatments.

- Familial Hypophosphatemia: An inherited condition leading to low phosphate levels and associated bone disorders .

It is also utilized in fortifying foods and beverages with vitamin D.

Ergocalciferol can interact with various medications and substances. Notably:

- Calcium Supplements: Co-administration may enhance calcium absorption but requires careful monitoring.

- Mineral Oil: Can impair the absorption of ergocalciferol due to its laxative effect.

- Other Vitamin D Supplements: Concurrent use may lead to hypervitaminosis D if not monitored appropriately .

Patients with conditions like hypercalcemia or those taking certain medications should consult healthcare providers before starting ergocalciferol.

Several compounds exhibit similar biological functions or structures compared to ergocalciferol. Notable examples include:

Ergocalciferol's unique synthesis from fungal sources distinguishes it from other forms of vitamin D, particularly cholecalciferol, which is derived from animal sources or synthesized in human skin.

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry systematic nomenclature for ergocalciferol provides precise structural identification through multiple naming conventions [1] [2]. The primary International Union of Pure and Applied Chemistry name is (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol, which comprehensively describes the stereochemical configuration and structural features of the molecule [1] [4]. An alternative International Union of Pure and Applied Chemistry designation is (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol [2] [4].

The stereochemical configuration of ergocalciferol is particularly complex, featuring six defined stereogenic centers throughout the molecule [2]. The absolute configuration at the C-3 position is designated as S, indicating the specific three-dimensional arrangement of substituents around this chiral center [1] [4]. The compound exhibits specific optical rotation values of +103° to +106° when measured at 25°C using the sodium D-line, confirming its dextrorotatory nature [18] [19].

The double bond configurations are critical to the compound's identity and biological activity [13]. The molecule contains three significant double bonds with E/Z stereochemistry: the C5-C6 double bond adopts a Z (cis) configuration, the C7-C8 double bond exhibits an E (trans) configuration, and the C22-C23 double bond maintains an E (trans) configuration [1] [4] [13]. These stereochemical descriptors are essential for distinguishing ergocalciferol from other vitamin D compounds and related steroids [13].

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name (Full) | (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraen-3-ol |

| International Union of Pure and Applied Chemistry Name (Alternative) | (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol |

| Systematic Name | 9,10-Secoergosta-5,7,10(19),22-tetraen-3β-ol |

Molecular Formula and Isotopic Composition

Ergocalciferol possesses the molecular formula C₂₈H₄₄O, representing a complex organic molecule with twenty-eight carbon atoms, forty-four hydrogen atoms, and one oxygen atom [1] [2] [4]. The compound exhibits an average molecular weight of 396.65 grams per mole, while the monoisotopic mass is precisely 396.339216 atomic mass units [2] [4] [5]. This monoisotopic mass represents the exact mass when all constituent atoms are in their most abundant isotopic forms [2].

The isotopic composition of ergocalciferol under standard conditions consists primarily of carbon-12, hydrogen-1, and oxygen-16 isotopes, represented as ¹²C₂₈¹H₄₄¹⁶O [5]. The compound is assigned Chemical Abstracts Service registry number 50-14-6, providing a unique identifier for database searches and regulatory purposes [1] [4] [5]. The International Chemical Identifier Key for ergocalciferol is MECHNRXZTMCUDQ-HXLIECEWSA-N, which serves as a standardized digital signature for the compound's structure [4] [5].

Specialized isotopically labeled variants of ergocalciferol exist for research applications, including deuterated forms such as ergocalciferol (6,19,19-D₃), which incorporates three deuterium atoms at specific positions [8]. These isotopic variants maintain the same molecular framework while substituting specific hydrogen atoms with deuterium, resulting in altered molecular weights and distinct analytical properties [8].

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₄O |

| Molecular Weight (Average) | 396.65 g/mol |

| Monoisotopic Mass | 396.339216 u |

| Isotopic Composition (Primary) | ¹²C₂₈¹H₄₄¹⁶O |

| Chemical Abstracts Service Registry Number | 50-14-6 |

| International Chemical Identifier Key | MECHNRXZTMCUDQ-HXLIECEWSA-N |

Synonyms and Related Compounds

Ergocalciferol is known by numerous synonyms and alternative names throughout scientific literature and commercial applications [3] [5] [7]. The compound is most commonly referred to as Vitamin D₂, distinguishing it from cholecalciferol (Vitamin D₃) within the vitamin D family [3] [9]. The historical name Viosterol was applied to early preparations of irradiated ergosterol, which is essentially synonymous with ergocalciferol [3] [7].

Chemical synonyms include Calciferol, Ercalciol, and Oleovitamin D₂, each reflecting different aspects of the compound's chemical nature or commercial formulations [4] [6] [7]. The pharmacopoeial designation Ergocalciferolum appears in various international pharmaceutical standards and regulatory documents [1] [4]. Commercial preparations are marketed under trade names including Drisdol, Deltalin, and numerous other brand designations depending on the manufacturer and geographic region [3] [7].

Related compounds sharing the same molecular formula C₂₈H₄₄O include ergosterol, the precursor molecule from which ergocalciferol is derived through ultraviolet irradiation [10]. Other structurally related compounds within this molecular formula group include 5-dehydroepisterol, lichesterol, and lumisterol, though these differ significantly in their stereochemical configurations and biological activities [10].

The compound is also designated as activated ergosterol or irradiated ergosterol, reflecting its method of production through photochemical transformation of the parent ergosterol molecule [5] [7]. These descriptive names emphasize the compound's synthetic origin and distinguish it from naturally occurring vitamin D₃ produced in human skin [3] [9].

| Type | Name |

|---|---|

| Primary Name | Ergocalciferol |

| Common Name | Vitamin D₂ |

| Vitamin Classification | Vitamin D₂ |

| Chemical Synonym | Calciferol |

| Chemical Synonym | Ercalciol |

| Chemical Synonym | Oleovitamin D₂ |

| Pharmacopoeial Name | Ergocalciferolum |

| Commercial Name | Drisdol |

| Commercial Name | Deltalin |

| Historical Name | Viosterol |

| Related Compound | Activated ergosterol |

| Related Compound | Ergosterol, irradiated |

Physical Description

White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Color/Form

White crystals

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

Odor

Appearance

Melting Point

116.5 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): To be effective ... supplementation with Ca & PO4. ... Fish meals & irradiated yeast may be used as supplemental ... source. ... Diets are routinely supplemented ... 1400-1600 IU/kg. Therapy for rickets ... Level 10-20 times daily requirement, alternate days for 1 wk. /Vitamin D/

In adults and children with nutritional rickets or osteomalacia and normal GI absorption, oral administration of ... ergocalciferol daily results in normal serum calcium and phosphate concentrations in about 10 days, radiographic evidence of healing of bone within 2-4 wk, and complete healing in about 6 months. ... Diet should be corrected and, after healing has occurred, supplemental doses of ergocalciferol may be discontinued in patients with normal GI absorption. In adults with severe malabsorption and vitamin D deficiency, /daily/ dosages ... have been given to correct osteomalacia. In children with malabsorption, oral ergocalciferol dosages ... have been recommended. In vitamin D-deficient infants with tetany and rickets, calcium should be administered orally or iv to control tetany. Vitamin D deficiency is then treated orally with /a daily dose/ of ergocalciferol ... until the bones have healed, ... .

In adults with Fanconi syndrome, oral ergocalciferol .. have been given along with treatment of acidosis. In children with Fanconi syndrome oral ergocalciferol ... have been used.

For more Therapeutic Uses (Complete) data for VITAMIN D2 (11 total), please visit the HSDB record page.

Mechanism of Action

The mechanisms responsible for mobilization of bone salts have been only partially defined, and the interaction of multiple factors appears to be involved. Paradoxically, the cells responsible for bone resorption (osteoclasts) are not directly acted upon by calcitriol and do not appear to contain calcitriol receptors. Instead, calcitriol causes an increase in the number of osteoclasts available to resorb bone; this may result from an action upon myeloid hematopoietic precursor cells that are induced to differentiate toward functional osteoclasts. The cells responsible for bone formation (osteoblasts) do contain receptors, and calcitriol causes them to elaborate several proteins, including osteocalcin, a vitamin K-dependent protein that contains gamma-carboxyglutamic acid residues. The exact role of this protein is not known, but other unidentified substances are also elaborated that appear to stimulate the function of osteoclasts. In addition, calcitriol acts synergistically with gamma-interferon to increase the production of interleukin-1, a lymphokine that promotes bone resorption.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

The presence of bile is required for absorption of ergocalciferol and the extent of GI absorption may be decreased in patients with hepatic, biliary, or GI disease (e.g., Crohn's disease, Whipple's disease, sprue).

A longitudinal, randomized, double blind, placebo controlled study was conducted for 6 months to monitor ultraviolet B light exposure in human milk-fed infants both with and without supplemental vitamin D2, and to measure longitudinally the bone mineral content, growth, and serum concentrations of calcium, phosphorus, 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, 1,25-dihydroxyvitamin D, and parathyroid hormone. Sequential sampling was performed of 46 human milk-fed white infants; 24 received 400 IU/day of vitamin D2, and 22 received placebo. An additional 12 patients were followed who received standard infant formula. 83% of patients completed a full 6 months of the study. Ultraviolet B light exposure and measurements of growth did not differ between groups. At 6 months, the human milk groups did not differ significantly in bone mineral content or serum concentrations of parathyroid hormone or 1,25-dihydroxyvitamin D, although total 25-hydroxyvitamin D values were significantly less in the unsupplemented human milk group (23.53 + or - 9.94 vs 36.96 + or - 11.86 ng/ml; p< 0.01). However, 25-hydroxyvitamin D3 serum concentrations were significantly higher in the unsupplemented human milk-fed group compared with the supplemented group (21.77 + or - 9.73 vs 11.74 + or - 10.27 ng/ml, p< 0.01) by 6 months of age. It was concluded that unsupplemented, human milk-fed infants had no evidence of vitamin D deficiency during the first 6 months of life.

A comparison was made of the ability of ergocalciferol and cholecalciferol to elevate plasma concentrations of vitamin D and 25-hydroxyvitamin D in cats. Cholecalciferol, given as an oral bolus in oil, resulted in a rapid elevation of plasma concentration of cholecalciferol followed by a rapid decline. In contrast, 25-hydroxyvitamin D concentration in plasma increased until day 3 after administration and remained elevated for a further 5 days. When 337 microg of both cholecalciferol and ergocalciferol in oil were given as an oral bolus to 10 cats, the peak plasma concentrations of cholecalciferol and ergocalciferol occurred at 8 or 12 h after administration. Peak concentrations of cholecalciferol were over twice those of ergocalciferol (570 +/- 80 vs. 264 +/- 42 nmol/l). The area under the curve 0-169 h for cholecalciferol was also more than twice that for ergocalciferol. When ergocalciferol and cholecalciferol were administered in a parenteral oil-based emulsion, higher concentrations of 25-hydroxyvitamin D3 than 25-hydroxyvitamin D2 were maintained in plasma. When both vitamins were included in the diet in the nutritional range, plasma concentrations of 25-hydroxyvitamin D2 were 0.68 of those of 25-hydroxyvitamin D3. Discrimination against ergocalciferol by cats appears to result from differences in affinity of the binding protein for the metabolites of the two forms of vitamin D. These results indicate that cats discriminate against ergocalciferol, and use it with an efficiency of 0.7 of that of cholecalciferol to maintain plasma 25-hydroxyvitamin D concentration.

Osteoporosis diminishes the quality of life in adults with cystic fibrosis (CF). Vitamin D deficiency resulting from malabsorption may be a factor in the etiology of low bone mineral density (BMD) in patients with CF. OBJECTIVE: Absorption of oral ergocalciferol (vitamin D2) and the consequent response of 25-hydroxyvitamin D in 10 adults with CF and exocrine pancreatic insufficiency was compared with that of 10 healthy control subjects. DESIGN: In this pharmacokinetic study, CF patients and control subjects were pair-matched on age, sex, and race. Each subject consumed 2500 microg oral vitamin D2 with a meal. The CF group also took pancreatic enzymes that provided > or = 80000 U lipase. Blood samples were obtained at baseline and at 5, 10, 24, 30, and 36 h after vitamin D2 consumption to measure serum vitamin D2 and 25-hydroxyvitamin D concentrations. RESULTS: Vitamin D2 concentrations in all subjects were near zero at baseline. CF patients absorbed less than one-half the amount of oral vitamin D2 that was absorbed by control subjects (P < 0.001). Absorption by the CF patients varied greatly; 2 patients absorbed virtually no vitamin D2. The rise in 25-hydroxyvitamin D in response to vitamin D2 absorption was significantly lower over time in the CF group than in the control group (P = 0.0012). CONCLUSIONS: Vitamin D2 absorption was significantly lower in CF patients than in control subjects. These results may help explain the etiology of vitamin D deficiency in CF patients, which may contribute to their low BMD.

Metabolism Metabolites

A polar, biologically active metabolite of vitamin D2, 25-hydroxyergocalciferol, which is about 1.5 times more active in curing rickets in rats, has been isolated from pig plasma.

Dihydrotachysterol is a vitamin D analog that may be regaurded as a reduction product of vitamin D2 ... Dihydrotachysterol is about 1/450 as active as vitamin D in the antirachitic assay, but at high doses it is much more effective than vitamin D in mobilizing bone mineral.

Wikipedia

5,7-Dichlorokynurenic_acid

Drug Warnings

Initial signs and symptoms ... consists of weakness, fatigue, lassitude, headache, nausea, vomiting, and diarrhea. Obtundation and coma may develop. Early impairment of renal function from hypercalcemia is manifest by polyuria, polydipsia, nocturia, decreased urinary concentration ability, and proteinuria.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Usually obtained from yeast which synthesizes it from simple sugars such as glucose.

General Manufacturing Information

Information available in 2004 indicated that Ergocalciferol was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Brazil, Canada, Chile, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Norway, Portugal, Romania, Slovakia, South Africa, Spain, Switzerland, Thailand, United Kingdom, USA (1,2)

International & USP units of vitamin D are equivalent in activity to 0.025 ug of crystalline vitamin D2.

Ergosterol, which is present in plants, is provitamin for vitamin D2 (calciferol). ... Vitamin D2 is active constituent in a number of commercial vitamin preparations as well as in irradiated bread & irradiated milk.

Vitamin D2 crystals have a potency of 40 units of vitamin D (USP)/ug.

Because of vitamin D2's sensitivity to oxygen and light, USP allows traces of antioxidants in crystalline compound.

Analytic Laboratory Methods

A GC method is described for the determination of vitamin D2 (ergocalciferol) in capsules & injections.

GLC procedure to determine vitamin D2 & D3 in infant feedings.

A GLC procedure for determination of vitamin D2.

For more Analytic Laboratory Methods (Complete) data for VITAMIN D2 (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Ergocalciferol injection should be protected from light and stored at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

The effects of glutethimide therapy, 500 mg/day, on the metabolism of vitamin D in a 77 yr old female patient who had taken an overdose of vitamin D2 are reported. Hypercalcemia in this patient was associated with raised serum concentrations of total 25-hydroxyvitamin D and total 1,25-dihydroxyvitamin D. Eight days after administration of glutethimide, plasma gamma-glutamyltransferase activity rose above the upper limit of normal, peaking at 90 IU/L on days 18-22 of therapy. The plasma calcium concentration fell to within the normal range on day 13. The serum concentration of 1,25-dihydroxyvitamin D began to fall within 4 days, and after 8 days it was near the lower limit of the reference range, at 70 pmol/L. The serum concentration of total 25-hydroxyvitamin D did not change appreciably until hepatic enzymes were induced; thereafter it fell gradually. Although the 25-hydroxyvitamin D concentration remained high, the concentration of 1,25-dihydroxyvitamin D did not rise again but remained within the lower part of the normal range.

The effect of a high cholesterol diet and corticosteroids on the toxicity of vitamin D2 in rats was studied. Vitamin D2 was administered orally at the dosage of 5X10+4 to 60X10+4 IU/kg, once daily for 4 days. Animals fed cholesterol showed a decrease in mortality due to vitamin D2 treatment. Dietary cholesterol inhibited toxic responses such as a diminished growth rate following anorexia, elevated serum calcium level and calcium deposition in tissues, which were produced by a sublethal dose of vitamin D2 (20X10+4 IU/kg, once daily for 4 days). Animals pretreated with the high cholesterol diet from 2 wk before the first vitamin D2 administration showed much more symptomatic relief than those given this diet after the first vitamin D2 administration. On the other hand, dexamethasone as well as corticosterone remarkably increased the mortality due to vitamin D2. The degree of vitamin D2 toxicity, enhanced by dexamethasone, was correlated with the degree of hypercalcemia and tissue calcification. Therefore, the inhibitory effect of cholesterol is not likely to be due to activation of the cholesterol corticosterone system in the adrenal gland.

The effect of short term treatment with pharmacological doses of vitamin D2 or vitamin D3 on the serum concentration of 1,25(OH)2D metabolites was examined in epileptic patients on chronic anticonvulsant drug therapy. Nine patients were studied before and after treatment with vitamin D2 4000 IU daily for 24 wk and 10 before and after treatment with vitamin D3 in the same dose. Before treatment the serum concentrations of 1,25(OH)2D and 25(OH)D were significantly lower in epileptics than in normal subjects (p< 0.01). Vitamin D2 treatment increased the serum concentration of 1,25(OH)2D2, but a corresponding decrease in 1,25(OH)2D3 resulted in an unchanged serum concentration of total 1,25(OH)2D. The serum concentration of 25(OH)D2 and 25(OH)D increase significantly, whereas there was a small decrease in 25(OH)D3. Vitamin D3 treatment did not change the serum concentration of 1,25(OH)2D3 whereas serum 25(OH)D3 increased significantly. The correlation between the serum ratio of 1,25(OH)2D2/1,25(OH)2D3 and 25(OH)D2/25(OH)D3 estimated on vitamin D2 treated epileptic patients and normal subjects was highly significant (p< 0.01). The data indicate that the serum concentration of 1,25(OH)2D2 and 1,25(OH)2D3 are directly proportional to the amount of their precursors 25(OH)D2 and 25(OH)D3 and that the concentration of total 1,25(OH)2D is tightly regulated.

Vitamin D analogs should be administered with caution in patients receiving cardiac glycosides, because hypercalcemia in these patient may result in cardiac arrhythmias. Vitamin D analogs should also be used with caution in patients with increased sensitivity to these drugs. /Vitamin D analogs/

Stability Shelf Life

Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light

Dates

Lee JY, So TY, Thackray J: A review on vitamin d deficiency treatment in pediatric patients. J Pediatr Pharmacol Ther. 2013 Oct;18(4):277-91. doi: 10.5863/1551-6776-18.4.277. [PMID:24719588]

Gallagher JC, Bikle DD: Vitamin D: Mechanisms of Action and Clinical Applications. Endocrinol Metab Clin North Am. 2017 Dec;46(4):xvii-xviii. doi: 10.1016/j.ecl.2017.09.001. Epub 2017 Sep 28. [PMID:29080648]

Sahay M, Sahay RK: Refractory rickets in the tropics. J Pediatr Endocrinol Metab. 2010 Jun;23(6):597-601. [PMID:20662333]

Hymoller L, Jensen SK: Plasma transport of ergocalciferol and cholecalciferol and their 25-hydroxylated metabolites in dairy cows. Domest Anim Endocrinol. 2017 Apr;59:44-52. doi: 10.1016/j.domaniend.2016.11.002. Epub 2016 Nov 16. [PMID:27940098]

Coulston A. and Boushey C. (2008). Nutrition in the Prevention and Treatment of Disease (2nd ed.). Academic Press.

Eitenmiller R., Ye L. and Landen W. (2008). Vitamin analysis for the health and food sciences (2nd ed.). Taylor and Francis.

Rajiv Kumar (1984). Vitamin D: Basic and Clinical Aspects. Martinus Nijhoff Publishing.

Speeckaert M., Speeckaert R., Geel N. and Delanghe J. (2014). Advances in Clinical Chemistry. Elsevier.

FDA approvals

Endocrine Web

NORD

Pediatric Pharmacotherapy

Pubmed books

Dailymed